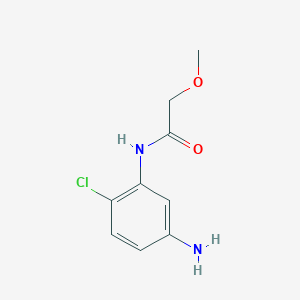
6-chloro-2-(chloromethyl)quinazolin-4(3H)-one
Descripción general
Descripción
“6-chloro-2-(chloromethyl)quinazolin-4(3H)-one” is a quinazolinone derivative . Quinazolinones and their derivatives are important heterocyclic compounds with a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They are considered privileged structures in medicinal chemistry .
Chemical Reactions Analysis
Quinazolinone derivatives possess a wide range of bioactivities, which are often influenced by substitutions at various positions on the quinazolinone ring . For instance, substitutions at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- 6-chloro-2-(chloromethyl)quinazolin-4(3H)-one is used in synthesizing various derivatives with significant antimicrobial properties. These derivatives have shown potential activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans and other fungi (Chaitanya et al., 2017).
Chemical Synthesis Studies
- This compound serves as an intermediate in the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, which are crucial in chemical research (Chern et al., 1988).
Synthesis of Triazinoquinazolinones
- It is also instrumental in synthesizing 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones. The study of these compounds' reactivity towards nucleophilic and non-nucleophilic bases offers insights into potential pharmaceutical applications (Grytsak et al., 2021).
Anti-Inflammatory Research
- Quinazolinones, synthesized using 6-chloro-2-(chloromethyl)quinazolin-4(3H)-one, have been evaluated for anti-inflammatory properties. These compounds have shown promising results in this area of medicinal chemistry (Nancy et al., 2022).
Anticancer Research
- Derivatives of 6-chloro-2-(chloromethyl)quinazolin-4(3H)-one have been explored for potential anticancer activities. These derivatives exhibit promising in vitro activities against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Li et al., 2010).
Synthesis of Quinazolinone Derivatives with Antimycobacterial Properties
- Synthesized quinazolinone derivatives, including those with 6-chloro substitution, have shown significant antimycobacterial activity, suggesting their potential use in treating mycobacterial infections (Kubicová et al., 2003).
Analgesic and Anti-Inflammatory Applications
- Quinazolinone derivatives synthesized using 6-chloro-2-(chloromethyl)quinazolin-4(3H)-one have been screened for antimicrobial, analgesic, and anti-inflammatory properties, demonstrating the compound's relevance in developing new pharmacological agents (Dash et al., 2017).
Antihyperglycemic Activity
- Some derivatives of 6-chloro-quinazolin have been evaluated for antihyperglycemic activity, showing significant blood glucose level reduction in specific models. This highlights the compound's potential in diabetes research (Ram et al., 2003).
Direcciones Futuras
Quinazolinones and their derivatives, including “6-chloro-2-(chloromethyl)quinazolin-4(3H)-one”, have a wide range of biological activities, making them promising candidates for the development of new therapeutics . Future research could focus on further exploring the structure-activity relationships of these compounds, investigating their mechanisms of action, and developing efficient synthetic methods for their preparation .
Propiedades
IUPAC Name |
6-chloro-2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXYOWSVACVDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
CAS RN |
2856-54-4 | |
| Record name | 6-chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid](/img/structure/B1437620.png)



![1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437629.png)





![2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1437638.png)

![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)
![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)